REACTION_CXSMILES
|
[CH2:1]([Al](CC)CC)[CH3:2].Br[C:9]1[CH:10]=[C:11]2[CH:17]=[N:16][NH:15][C:12]2=[CH:13][N:14]=1.[NH4+].[Cl-]>C1COCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:1]([C:9]1[CH:10]=[C:11]2[CH:17]=[N:16][NH:15][C:12]2=[CH:13][N:14]=1)[CH3:2] |f:2.3,^1:28,30,49,68|
|
Name
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|
Quantity
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21.7 mL
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Type
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reactant
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Smiles
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C(C)[Al](CC)CC
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Name
|
|
Quantity
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4 g
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Type
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reactant
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Smiles
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BrC=1C=C2C(=CN1)NN=C2
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Name
|
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Quantity
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100 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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|
Quantity
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1.17 g
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Type
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catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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[NH4+].[Cl-]
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Control Type
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UNSPECIFIED
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Setpoint
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65 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at 65° C. for 60 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was cooled to RT
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Type
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FILTRATION
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Details
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The resulting suspension was filtered
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Type
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WASH
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Details
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the solid was washed with water
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Type
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EXTRACTION
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Details
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were extracted with EtOAc (3×)
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Type
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WASH
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Details
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The combined organic extracts were washed with brine
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Type
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CUSTOM
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Details
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dried (Phase separator)
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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CUSTOM
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Details
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The residual oil was purified by flash column chromatography on silica gel (EtOAc/c-hexane 50:50
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Type
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CUSTOM
|
Details
|
0.71 min.
|
Duration
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0.71 min
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Reaction Time |
60 h |
Name
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Type
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|
Smiles
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C(C)C=1C=C2C(=CN1)NN=C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |